molecular formula C19H21Br2N3O B11107825 2-[(3,5-Dibromo-4-methylphenyl)amino]-N'-[(2Z)-4-phenylbutan-2-ylidene]acetohydrazide

2-[(3,5-Dibromo-4-methylphenyl)amino]-N'-[(2Z)-4-phenylbutan-2-ylidene]acetohydrazide

Cat. No.: B11107825
M. Wt: 467.2 g/mol
InChI Key: WTEKUCCECRUASV-QRVIBDJDSA-N
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Description

2-[(3,5-Dibromo-4-methylphenyl)amino]-N’-[(2Z)-4-phenylbutan-2-ylidene]acetohydrazide is a complex organic compound characterized by its unique structure, which includes brominated aromatic rings and a hydrazide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3,5-Dibromo-4-methylphenyl)amino]-N’-[(2Z)-4-phenylbutan-2-ylidene]acetohydrazide typically involves multiple steps:

    Bromination: The starting material, 4-methylaniline, undergoes bromination using bromine in the presence of a catalyst to yield 3,5-dibromo-4-methylaniline.

    Acylation: The brominated aniline is then acylated with acetyl chloride to form 2-[(3,5-dibromo-4-methylphenyl)amino]acetohydrazide.

    Condensation: Finally, the acetohydrazide is condensed with 4-phenylbutan-2-one under acidic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors for bromination and acylation steps, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(3,5-Dibromo-4-methylphenyl)amino]-N’-[(2Z)-4-phenylbutan-2-ylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the hydrazide group to an amine.

    Substitution: The bromine atoms on the aromatic ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Quinones or other oxidized aromatic compounds.

    Reduction: Corresponding amines.

    Substitution: Substituted aromatic compounds with new functional groups replacing bromine atoms.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its brominated aromatic rings make it a versatile intermediate for further functionalization.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties, making it a candidate for drug development studies.

Medicine

Potential medicinal applications include its use as a lead compound for the development of new pharmaceuticals targeting specific enzymes or receptors.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as flame retardants or polymers with enhanced stability.

Mechanism of Action

The mechanism of action of 2-[(3,5-Dibromo-4-methylphenyl)amino]-N’-[(2Z)-4-phenylbutan-2-ylidene]acetohydrazide would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, inhibiting their activity or modulating their function. The brominated aromatic rings and hydrazide group could play crucial roles in binding to these targets.

Comparison with Similar Compounds

Similar Compounds

    2-[(3,5-Dibromo-4-methylphenyl)amino]acetohydrazide: A simpler analog without the phenylbutan-2-ylidene group.

    3,5-Dibromo-4-methylphenylhydrazine: Lacks the acetohydrazide moiety.

    4-Phenylbutan-2-one derivatives: Compounds with similar side chains but different aromatic substitutions.

Uniqueness

The uniqueness of 2-[(3,5-Dibromo-4-methylphenyl)amino]-N’-[(2Z)-4-phenylbutan-2-ylidene]acetohydrazide lies in its combination of brominated aromatic rings and a hydrazide group, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for diverse applications in research and industry.

Properties

Molecular Formula

C19H21Br2N3O

Molecular Weight

467.2 g/mol

IUPAC Name

2-(3,5-dibromo-4-methylanilino)-N-[(Z)-4-phenylbutan-2-ylideneamino]acetamide

InChI

InChI=1S/C19H21Br2N3O/c1-13(8-9-15-6-4-3-5-7-15)23-24-19(25)12-22-16-10-17(20)14(2)18(21)11-16/h3-7,10-11,22H,8-9,12H2,1-2H3,(H,24,25)/b23-13-

InChI Key

WTEKUCCECRUASV-QRVIBDJDSA-N

Isomeric SMILES

CC1=C(C=C(C=C1Br)NCC(=O)N/N=C(/C)\CCC2=CC=CC=C2)Br

Canonical SMILES

CC1=C(C=C(C=C1Br)NCC(=O)NN=C(C)CCC2=CC=CC=C2)Br

Origin of Product

United States

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